molecular formula C17H18N2O B090958 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide CAS No. 16967-72-9

3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide

Cat. No. B090958
CAS RN: 16967-72-9
M. Wt: 266.34 g/mol
InChI Key: RIYYLFDBKNLUEC-UHFFFAOYSA-N
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Description

3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide is a chemical compound that belongs to the class of benzazepines. It has been widely studied for its potential applications in scientific research.

Mechanism Of Action

The exact mechanism of action of 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.

Biochemical And Physiological Effects

Studies have shown that 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, improve motor function, and enhance cognitive function. It has also been shown to have neuroprotective effects and may help to prevent the degeneration of dopaminergic neurons in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide is that it exhibits a wide range of biological activities, making it a useful compound for scientific research. It is also relatively easy to synthesize and can be obtained in high yield and purity. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide. One area of interest is its potential applications in the treatment of neurological disorders such as Parkinson's disease. Further research is needed to fully understand its mechanism of action and to develop more effective treatments. Another area of interest is its potential applications in the field of drug discovery, as it exhibits a wide range of biological activities that could be useful in the development of new drugs. Additionally, further research is needed to explore the potential side effects and toxicity of this compound, as well as its interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide involves the reaction of 1,2,3,4-tetrahydroisoquinoline with phenylacetic acid in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis method has been well-established, and the compound can be obtained in high yield and purity.

Scientific Research Applications

3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide has been studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential applications in the treatment of Parkinson's disease and other neurological disorders.

properties

CAS RN

16967-72-9

Product Name

3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

3-phenyl-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide

InChI

InChI=1S/C17H18N2O/c18-17(20)19-12-15(13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)19/h1-9,15H,10-12H2,(H2,18,20)

InChI Key

RIYYLFDBKNLUEC-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)C(=O)N

Canonical SMILES

C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)C(=O)N

Other CAS RN

16967-72-9

synonyms

4-phenyl-2-azabicyclo[5.4.0]undeca-7,9,11-triene-2-carboxamide

Origin of Product

United States

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